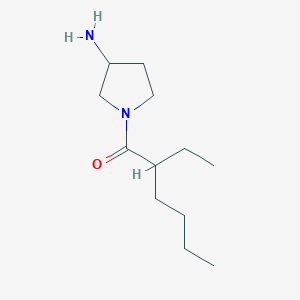
N-phényl-2-(3-aminopyrrolidin-1-yl)acétamide
Vue d'ensemble
Description
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage .Applications De Recherche Scientifique
Découverte de médicaments
Ces composés sont souvent utilisés dans la découverte de médicaments en raison de leur structure et de leurs propriétés uniques. Ils peuvent servir de pharmacophores pour de nombreuses molécules ayant une valeur biologique et thérapeutique significative .
Applications médicales
Des composés comme les N-(pyridin-2-yl)amides et les imidazo[1,2-a]pyridines, qui peuvent être synthétisés à partir d'aminopyridines, ont reçu une grande attention en raison de leurs applications médicales variées .
Safety and Hazards
Mécanisme D'action
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives are known to interact with a variety of targets, influencing their activity .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). These properties can be influenced by the compound’s chemical structure. For example, the presence of a pyrrolidine ring could potentially influence these properties .
Analyse Biochimique
Biochemical Properties
2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with enzymes such as proteases and kinases, influencing their activity through binding interactions. The amine group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the phenylacetamide moiety can participate in hydrophobic interactions, enhancing the binding affinity and specificity of the compound.
Cellular Effects
2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, 2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of energy within the cell.
Molecular Mechanism
The molecular mechanism of action of 2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide involves its interactions with various biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation . For example, it may inhibit the activity of kinases by binding to their active sites, preventing the phosphorylation of target proteins. Alternatively, it can activate certain receptors by mimicking the natural ligands, thereby triggering downstream signaling cascades. These interactions result in changes in gene expression and cellular responses, contributing to the overall biological effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism. These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of 2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cell signaling and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal biological activity, while deviations from this range result in diminished or harmful effects.
Metabolic Pathways
2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of 2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide, affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as solute carriers, facilitating its uptake and accumulation in target cells. Additionally, binding proteins can sequester 2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide, influencing its localization and availability within different cellular compartments.
Subcellular Localization
The subcellular localization of 2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biological effects. The activity and function of 2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide can be influenced by its subcellular localization, as different compartments provide distinct microenvironments and interaction partners.
Propriétés
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-10-6-7-15(8-10)9-12(16)14-11-4-2-1-3-5-11/h1-5,10H,6-9,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSAUNQZWNNKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468080.png)



![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)
![[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468089.png)
![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)

![1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468093.png)


![2-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1468099.png)
![[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468100.png)

